molecular formula C11H15BrFN B3026575 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene CAS No. 1019480-47-7

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene

Cat. No.: B3026575
CAS No.: 1019480-47-7
M. Wt: 260.15 g/mol
InChI Key: VUQYRDMFVDJZPA-UHFFFAOYSA-N
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Description

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene (CAS: 1019480-47-7) is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a fluorine atom at the ortho position (C1), and an isobutylaminomethyl (-CH₂-NH-CH₂-CH(CH₃)₂) substituent at the meta position (C2) of the benzene ring. With a molecular formula of C₁₁H₁₄BrFN₂ and a molecular weight of approximately 273.11 g/mol, this secondary amine is characterized by its unique combination of electron-withdrawing halogens (Br, F) and a bulky aliphatic amine group. The compound is listed in specialized catalogs with a purity of 98% (MFCD11139638) but is currently marked as discontinued in commercial supplies .

The isobutylaminomethyl group enhances solubility in polar solvents, while the bromine and fluorine atoms may confer stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQYRDMFVDJZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651441
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019480-47-7
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Halogenation: Aniline undergoes bromination to introduce the bromine substituent.

    Fluorination: The brominated aniline is then fluorinated.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and isobutylaminomethyl groups allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Properties/Applications References
4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene (1019480-47-7) C₁₁H₁₄BrFN₂ 273.11 -Br, -F, -CH₂-NH-CH₂-CH(CH₃)₂ Secondary amine, halogens Intermediate for drug synthesis; discontinued
4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene (1021076-47-0) C₁₃H₁₂BrFN₂ 289.15 -Br, -F, -CH₂-NH-C₆H₅ Secondary amine, halogens Likely used in pharmaceuticals; higher steric hindrance due to phenyl group
4-Bromo-2-(difluoromethyl)-1-fluorobenzene (445303-69-5) C₇H₄BrF₃ 225.01 -Br, -F, -CF₂H Difluoromethyl, halogens Enhanced electronegativity; potential agrochemical applications
1-Bromo-4-chloro-2-fluorobenzene (1996-29-8) C₆H₃BrClF 209.42 -Br, -Cl, -F Trihalogenated aromatic Solvent or intermediate in organometallic reactions
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (105529-58-6) C₇H₃BrF₄O 267.00 -Br, -F, -OCF₃ Trifluoromethoxy, halogens High electron-withdrawing effects; coatings or electronic materials
4-Bromo-2-(4'-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (N/A) C₁₂H₆BrClF₃N₂ 367.54 -Br, -Cl, -CF₃, -CN, pyrrole ring Heterocyclic, nitrile, halogens Antifouling agent in marine coatings (synergistic with metal compounds)

Structural and Functional Differences

Substituent Effects on Reactivity: The isobutylaminomethyl group in the primary compound introduces basicity and hydrogen-bonding capacity, facilitating interactions in biological systems. In contrast, the trifluoromethoxy group in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) is strongly electron-withdrawing, reducing nucleophilic aromatic substitution rates but enhancing stability under acidic conditions . The difluoromethyl group in 4-Bromo-2-(difluoromethyl)-1-fluorobenzene (CAS 445303-69-5) increases lipophilicity compared to the polar amine group, making it more suitable for hydrophobic environments like cell membranes .

However, the phenyl group may enhance π-π stacking interactions in materials science . The pyrazole-3-carbonitrile derivative () demonstrates how heterocyclic systems can diversify applications.

Synthetic and Analytical Data :

  • LC/MS data for pyrazolone analogs (e.g., Example 5.17 in ) show m/z 301–305 [M+H]⁺ , highlighting the utility of mass spectrometry in characterizing brominated aromatics .
  • The primary compound’s discontinued status () contrasts with the commercial availability of simpler trihalogenated analogs like 1-Bromo-4-chloro-2-fluorobenzene, which is widely used in Suzuki-Miyaura couplings .

Biological Activity

4-Bromo-2-(isobutylaminomethyl)-1-fluorobenzene is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique molecular structure, which includes a bromine atom and a fluorine atom on a benzene ring along with an isobutylaminomethyl substituent, suggests possible interactions with biological targets that may lead to significant pharmacological effects.

  • Molecular Formula : C11H15BrFN
  • Molecular Weight : 253.14 g/mol
  • Structure : The compound features a benzene ring substituted at the para and ortho positions, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can occur through competitive inhibition or conformational changes induced by binding.
  • Signal Transduction Pathways : It may influence various signaling pathways, potentially affecting cellular responses related to growth, apoptosis, or metabolism.

Biological Evaluation

Recent studies have evaluated the compound's potential in various biological contexts:

Antidiabetic Activity

Research indicates that this compound exhibits promising effects in managing diabetic complications. It appears to enhance insulin sensitivity and reduce hyperglycemia in experimental models, suggesting its utility as a therapeutic agent for diabetes management.

Anticancer Properties

The compound has shown inhibitory effects on certain cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in tumor cells, possibly through the activation of intrinsic apoptotic pathways. This property positions it as a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

A summary of various research findings related to the biological activity of this compound is presented below:

StudyFocus AreaFindings
Study 1Antidiabetic EffectsDemonstrated reduction in blood glucose levels in diabetic rats; enhanced insulin sensitivity.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited cell proliferation significantly.
Study 3Enzyme InhibitionIdentified as a potential inhibitor of specific kinases involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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